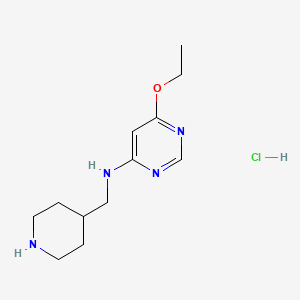
6-Ethoxy-N-(piperidin-4-ylmethyl)pyrimidin-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Ethoxy-N-(piperidin-4-ylmethyl)pyrimidin-4-amine hydrochloride” is a chemical compound with the molecular formula C12H21ClN4O. It has a molecular weight of 272.77 . This compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18N4O/c1-2-16-11-7-10(13-8-14-11)15-9-3-5-12-6-4-9/h7-9,12H,2-6H2,1H3,(H,13,14,15) . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as boiling point, solubility, and stability are not specified in the available data .Wissenschaftliche Forschungsanwendungen
Microwave Assisted Synthesis and Antibacterial Activity
- A study by Merugu, Ramesh, and Sreenivasulu (2010) details the microwave-assisted synthesis of piperidine containing pyrimidine imines and thiazolidinones. These compounds, including variants of the pyrimidin-4-amine structure, demonstrated significant antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).
Antifungal Activity of Pyrimidine Derivatives
- Wang et al. (2018) synthesized novel pyrimidine derivatives with antifungal properties. These compounds, structurally related to 6-Ethoxy-N-(piperidin-4-ylmethyl)pyrimidin-4-amine hydrochloride, showed significant inhibition against fungi such as Botrytis cinerea and Sclerotinia sclerotiorum (Wang et al., 2018).
Synthesis of Potent Deoxycytidine Kinase Inhibitors
- Zhang et al. (2009) described the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the preparation of potent deoxycytidine kinase inhibitors. This compound shares structural similarities with this compound and has potential applications in cancer therapy (Zhang et al., 2009).
Synthesis of Novel Hypoglycemic Agents
- Song et al. (2011) synthesized novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives as dual-action hypoglycemic agents. These compounds, including variations of pyrimidin-4-amine, activated glucokinase and PPARγ, demonstrating potential as treatments for diabetes (Song et al., 2011).
Synthesis and Analgesic Activity of Pyrimidine Derivatives
- Kumar, Drabu, and Shalini (2017) explored the synthesis and analgesic activity of 4,6-substituted di-(phenyl) pyrimidin-2-amines, indicating the potential of these compounds, similar to this compound, in pain management (Kumar, Drabu, & Shalini, 2017).
Synthesis of GPR119 Agonists
- Kubo et al. (2021) synthesized a series of N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives as GPR119 agonists, indicating the therapeutic potential of related compounds in treating metabolic disorders (Kubo et al., 2021).
Safety and Hazards
The compound is labeled with the GHS pictograms GHS05 and GHS07, indicating that it may cause skin irritation, serious eye damage, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
6-ethoxy-N-(piperidin-4-ylmethyl)pyrimidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O.ClH/c1-2-17-12-7-11(15-9-16-12)14-8-10-3-5-13-6-4-10;/h7,9-10,13H,2-6,8H2,1H3,(H,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMABPMNMSFRNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)NCC2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,5-dimethyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3002592.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(thiophen-2-yl)piperidine](/img/structure/B3002595.png)
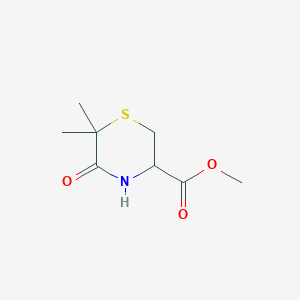
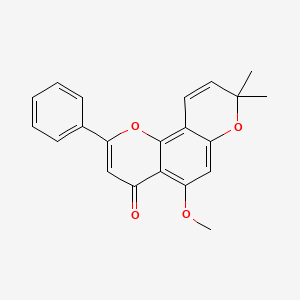
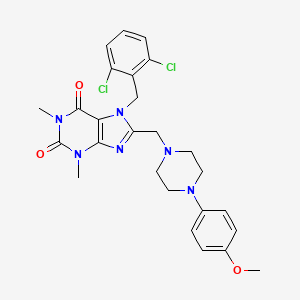
![tert-Butyl N-[1-(4-methoxyphenyl)cyclobutyl]carbamate](/img/structure/B3002600.png)
![2-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3002604.png)
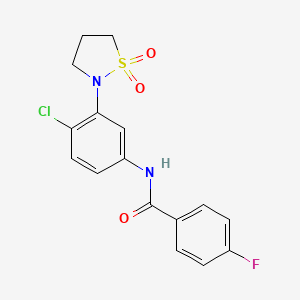
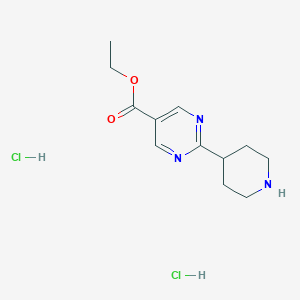
![4-[6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B3002610.png)
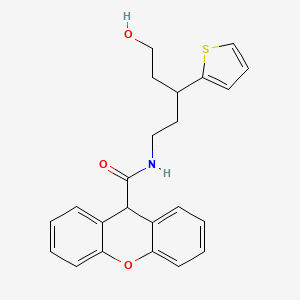
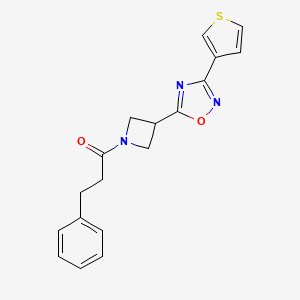
![3-Methyl-2-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B3002615.png)
